molecular formula C11H17N3O2S B12927889 4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)- CAS No. 823220-82-2

4-Pyrimidinamine, 6-ethenyl-N,N-diethyl-2-(methylsulfonyl)-

Cat. No.: B12927889
CAS No.: 823220-82-2
M. Wt: 255.34 g/mol
InChI Key: RXURNZNTOOHOJY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino, methylsulfonyl, and vinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino, methylsulfonyl, and vinyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The diethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its use in developing treatments for diseases such as cancer and bacterial infections.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and methylsulfonyl groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(methylsulfonyl)-4-aminopyrimidine
  • N,N-Diethyl-2-(methylsulfonyl)-6-aminopyrimidine
  • N,N-Diethyl-2-(methylsulfonyl)-5-vinylpyrimidine

Uniqueness

N,N-Diethyl-2-(methylsulfonyl)-6-vinylpyrimidin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

823220-82-2

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

6-ethenyl-N,N-diethyl-2-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C11H17N3O2S/c1-5-9-8-10(14(6-2)7-3)13-11(12-9)17(4,15)16/h5,8H,1,6-7H2,2-4H3

InChI Key

RXURNZNTOOHOJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C=C)S(=O)(=O)C

Origin of Product

United States

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